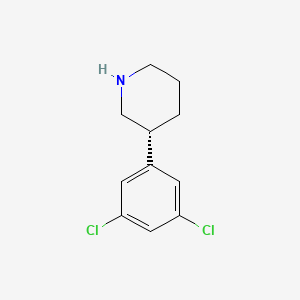

(R)-3-(3,5-Dichlorophenyl)piperidine

Description

Properties

Molecular Formula |

C11H13Cl2N |

|---|---|

Molecular Weight |

230.13 g/mol |

IUPAC Name |

(3R)-3-(3,5-dichlorophenyl)piperidine |

InChI |

InChI=1S/C11H13Cl2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2/t8-/m0/s1 |

InChI Key |

ZNCNQBMPRDTUIM-QMMMGPOBSA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC(=CC(=C2)Cl)Cl |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(3,5-Dichlorophenyl)piperidine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the 3,5-dichlorophenyl starting material.

Formation of Piperidine Ring: The piperidine ring is then constructed through a series of cyclization reactions.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods: Industrial production of ®-3-(3,5-Dichlorophenyl)piperidine often employs large-scale chiral resolution techniques or asymmetric synthesis methods to ensure the production of the desired enantiomer with high purity and yield.

Types of Reactions:

Oxidation: ®-3-(3,5-Dichlorophenyl)piperidine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its ability to act as a ligand for specific receptors makes it a candidate for drug development targeting conditions such as depression and anxiety.

- Case Study : A study explored the synthesis of various piperidine derivatives, including (R)-3-(3,5-Dichlorophenyl)piperidine, which exhibited promising results in receptor binding assays. These derivatives showed enhanced activity against certain neurological targets, indicating their potential as new therapeutic agents .

Antimicrobial Activity

Recent research has shown that derivatives of this compound possess antimicrobial properties. The synthesis of novel compounds incorporating this structure has led to the discovery of agents effective against various bacterial strains.

- Data Table: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus cereus | 12 µg/mL |

| 1-(3,5-Dichlorophenyl)piperazine | Staphylococcus aureus | 8 µg/mL |

| 1-(4-Chlorophenyl)piperidine | Escherichia coli | 16 µg/mL |

This table reflects findings from various studies where piperidine derivatives were tested for antimicrobial efficacy .

Biological Studies

The compound is also being investigated for its role as a ligand in receptor binding studies. Its interaction with neurotransmitter receptors can provide insights into its mechanism of action and potential therapeutic uses.

- Case Study : A research article detailed how this compound was used to study receptor interactions in vitro. The findings indicated that the compound could modulate receptor activity, suggesting its utility in developing drugs for neurological conditions .

Industrial Applications

In addition to its pharmaceutical significance, this compound is utilized in the development of novel materials and chemical processes. Its unique properties make it suitable for various industrial applications.

- Example : The compound has been employed as a building block in synthesizing advanced materials used in electronics and coatings due to its stability and reactivity .

Mechanism of Action

The mechanism of action of ®-3-(3,5-Dichlorophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between (R)-3-(3,5-Dichlorophenyl)piperidine and related compounds:

Key Comparisons

Substituent Position and Bioactivity

- The 3,5-dichlorophenyl group in this compound and pyridine-based furin inhibitors correlates with high target affinity, likely due to optimized halogen interactions in hydrophobic binding pockets . In contrast, 3,4-dichlorophenyl derivatives (e.g., 5a-5k in ) exhibit antimicrobial activity but lower potency in enzyme inhibition assays, suggesting substituent position influences target selectivity .

Core Heterocycle Differences

- Piperidine vs. Imidazolidine : RP-32490, a 3,5-dichlorophenyl-containing imidazolidine, functions as a fungicide metabolite, whereas piperidine derivatives like SR142801 target neurological receptors. The imidazolidine ring may confer greater metabolic stability in agricultural applications , while piperidines are more common in central nervous system (CNS) drug design due to their blood-brain barrier permeability .

- Piperidine vs. Pyridine : Pyridine-based furin inhibitors with 3,5-dichlorophenyl groups achieve picomolar activity, outperforming piperidine analogues in enzyme inhibition. This highlights the role of heterocycle electronics in modulating inhibitor potency .

Stereochemical Considerations

- The R-configuration in this compound is critical for enantioselectivity, as seen in SR48968, where stereochemistry dictates receptor-binding specificity . Racemic mixtures or S-enantiomers often show reduced activity or off-target effects.

Analytical and Synthetic Challenges

- Piperidine derivatives with dichlorophenyl groups require precise synthetic protocols to control stereochemistry and substituent positioning. For example, Mannich reactions are used for oxadiazole-thione-piperidine hybrids , while chiral chromatography or asymmetric catalysis may isolate the R-enantiomer . Analytical standards for dichlorophenyl compounds (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea in ) emphasize the importance of purity in pharmacological studies .

Research Findings and Implications

- Antimicrobial vs. Enzyme-Targeted Activity : 3,4-Dichlorophenyl-piperidine derivatives (5a-5k) show broad-spectrum antimicrobial effects but lack the specificity of 3,5-dichloro analogues in enzyme inhibition . This suggests that 3,5-dichloro substitution is advantageous for targeted therapies.

- Therapeutic Potential: The success of 3,5-dichlorophenyl-pyridine furin inhibitors supports further exploration of this compound in infectious disease or cancer research, provided its pharmacokinetic profile is optimized .

Q & A

Q. How to contextualize in vitro activity data within broader pharmacological literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.